molecular formula C13H13NO B2565929 3-Methyl-2-phenoxyaniline CAS No. 60287-68-5

3-Methyl-2-phenoxyaniline

Cat. No. B2565929
CAS RN: 60287-68-5
M. Wt: 199.253
InChI Key: XKHJBOMKTIVLMP-UHFFFAOYSA-N
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Description

3-Methyl-2-phenoxyaniline is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 .


Molecular Structure Analysis

The InChI code for 3-Methyl-2-phenoxyaniline is 1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The specific chemical reactions involving 3-Methyl-2-phenoxyaniline are not well documented in the available literature .


Physical And Chemical Properties Analysis

3-Methyl-2-phenoxyaniline has a molecular weight of 199.25 . Other physical and chemical properties such as melting point, boiling point, and density are not well documented in the available literature .

Scientific Research Applications

  • Catalysis

    3-Methyl-2-phenoxyaniline is involved in catalytic processes. A study on catalytic methylation of phenol with methanol at different temperatures and catalyst compositions demonstrated significant phenol conversion and production of certain products, indicating the role of 3-Methyl-2-phenoxyaniline in catalytic reactions (Mathew et al., 2002).

  • Structural and Computational Chemistry

    Research on phenothiazine derivatives, which include 3-Methyl-2-phenoxyaniline, explored their structural properties and theoretical insights. This involves a combined experimental and theoretical approach, highlighting the compound's potential in various applications, including electrochemical and photovoltaic materials (Al-Zahrani et al., 2016).

  • Molecular Spectroscopy and Modeling

    A study on Schiff base compounds, including 3-Methyl-2-phenoxyaniline, focused on their spectroscopic characterization and theoretical modeling. It emphasized the relevance of these compounds in understanding molecular geometry and electronic spectra, which can be vital in material science and chemistry (Tanak et al., 2014).

  • Bioactivity and Pharmacology

    Some derivatives of 3-Methyl-2-phenoxyaniline show potential in pharmacology due to their predicted high biological activities, such as anti-tumor and anti-cancer properties. These derivatives can serve as starting reagents for synthesizing pharmacologically active compounds (Popov et al., 2013).

  • Antioxidant Activity and Food Chemistry

    Research indicated that certain phenolic acids and their derivatives, including 3-Methyl-2-phenoxyaniline, interact with proteins like β-lactoglobulin. This interaction impacts their antioxidant activity, which is critical in food chemistry and biology (Wu et al., 2018).

  • Environmental Applications

    Studies have explored the role of 3-Methyl-2-phenoxyaniline and related compounds in environmental processes like dye decolorization, demonstrating their potential in waste treatment and environmental remediation (Santana et al., 2019).

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenoxyaniline is not well documented in the available literature .

Safety and Hazards

The safety and hazards associated with 3-Methyl-2-phenoxyaniline are not well documented in the available literature .

Future Directions

The future directions for the research and application of 3-Methyl-2-phenoxyaniline are not well documented in the available literature .

properties

IUPAC Name

3-methyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHJBOMKTIVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-phenoxyaniline

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